molecular formula C12H10N4O2 B7828058 2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile CAS No. 914636-57-0

2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile

Cat. No.: B7828058
CAS No.: 914636-57-0
M. Wt: 242.23 g/mol
InChI Key: HYPOJQUWLSUZGN-UHFFFAOYSA-N
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Description

2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile is an organic compound with a complex structure that includes both amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-amino-2-butenedinitrile. The reaction is carried out in methanol at room temperature, resulting in the formation of an orange precipitate . The precipitate is then filtered and washed with methanol to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-amino-3-[(2-hydroxy-3-methoxyphenyl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-18-11-4-2-3-8(12(11)17)7-16-10(6-14)9(15)5-13/h2-4,7,17H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPOJQUWLSUZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147371
Record name 2-Amino-3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-butenedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914636-57-0
Record name 2-Amino-3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-butenedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914636-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-[[(2-hydroxy-3-methoxyphenyl)methylene]amino]-2-butenedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701147371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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